4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide
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Overview
Description
4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide is an organic compound belonging to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a benzamide core with a chloro substituent at the 4-position and a thiourea moiety attached to the benzamide nitrogen, which is further substituted with a 2-ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-ethylphenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, such as proteases or kinases, by binding to their active sites. Additionally, it can modulate cellular signaling pathways, leading to altered gene expression and cellular responses. The thiourea moiety is particularly important for its biological activity, as it can form hydrogen bonds and other interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2,2,2-trichloro-1-{[(2-ethylphenyl)carbamothioyl]amino}ethyl)benzamide
- 4-chloro-N-[(2,4-dimethoxyphenyl)carbamothioyl]benzamide
Uniqueness
4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro substituent and the 2-ethylphenyl group enhances its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-[(2-ethylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-2-11-5-3-4-6-14(11)18-16(21)19-15(20)12-7-9-13(17)10-8-12/h3-10H,2H2,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHPXFWEUSDRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968408 |
Source
|
Record name | 4-Chloro-N-{[(2-ethylphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5364-94-3 |
Source
|
Record name | 4-Chloro-N-{[(2-ethylphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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